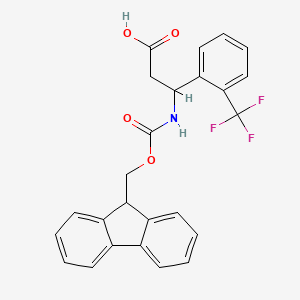

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid

Beschreibung

This compound belongs to the family of Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivatives. Its structure comprises three key components:

Fmoc group: A photolabile protecting group widely used in peptide synthesis for its stability under basic conditions and ease of removal via piperidine .

Amino acid backbone: A propanoic acid scaffold with a central amine group, enabling integration into peptide chains.

Eigenschaften

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO4/c26-25(27,28)21-12-6-5-11-19(21)22(13-23(30)31)29-24(32)33-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,29,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSGYGWDKAFPBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid

Recent literature indicates that the synthesis of fluorinated amino acids such as this involves multi-step procedures starting from aromatic compounds and amino acids.

Fluorination Techniques

The fluorination of aromatic rings bearing trifluoromethyl groups is achieved through electrophilic or nucleophilic aromatic substitution, often utilizing reagents such as:

- Togni’s reagent (hypervalent iodine-based)

- Ruppert-Prakash reagent (TMS-CF₃)

- Trifluoromethyl sulfonates

These methods allow selective introduction of trifluoromethyl groups at specific positions on aromatic rings, crucial for the synthesis of the target amino acid.

Fmoc Protection of Amino Groups

The protection of amino groups with Fmoc-Cl is a critical step to prevent undesired side reactions during peptide coupling.

| Reaction | Reagents & Conditions | Outcome | Reference |

|---|---|---|---|

| Fmoc protection | Fmoc-Cl, base (NaHCO₃ or DIPEA), solvent (DCM or THF) | Formation of Fmoc-protected amino acids | , |

This step typically occurs after the amino acid backbone has been fluorinated, ensuring the amino group remains protected during subsequent reactions.

Peptide Coupling to Form the Target Compound

The coupling of the Fmoc-protected fluorinated amino acid with other amino acid derivatives involves standard peptide coupling reagents such as:

- HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

- DIC (Diisopropylcarbodiimide)

- DIPEA (N,N-Diisopropylethylamine)

Reaction conditions typically involve:

- Anhydrous solvents (DMF, DCM)

- Controlled temperature (room temperature to 50°C)

- Monitoring by HPLC and NMR

The coupling yields high purity intermediates suitable for further peptide elongation or deprotection.

Deprotection and Final Purification

Post-coupling, the Fmoc group is cleaved using piperidine in DMF, and the final compound is purified via column chromatography or preparative HPLC.

| Deprotection Step | Reagents & Conditions | Notes | Reference |

|---|---|---|---|

| Fmoc removal | 20% Piperidine in DMF | Rapid deprotection (~30 min) | , |

The final product is characterized by NMR, HRMS, and HPLC to confirm purity and stereochemistry.

Notable Research and Data Supporting Synthesis

- Fluorinated amino acids synthesis : Recent advances demonstrate the use of hypervalent iodine reagents for regioselective trifluoromethylation of aromatic compounds, providing high yields and stereochemical integrity.

- Peptide synthesis methods : Automated solid-phase peptide synthesis (SPPS) techniques utilizing Fmoc chemistry have been optimized for complex fluorinated amino acids, ensuring reproducibility and scalability.

- Reaction optimization : Studies show that trifluoromethylthiolation reactions are more efficient under Lewis acid activation, such as with triflic acid (TfOH), and on a gram scale, achieving yields over 90%.

Summary of Key Reaction Parameters

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid moiety, to form various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or other reduced forms.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used as a probe or a ligand in studies involving protein-ligand interactions. The Fmoc group is particularly useful in peptide synthesis.

Medicine

Potential medical applications include the development of new pharmaceuticals, where the compound’s structural motifs could be leveraged to design drugs with specific biological activities.

Industry

In industrial settings, the compound could be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The Fmoc group can also play a role in protecting reactive sites during chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties derived from the evidence:

*Calculated molecular weight based on structural formula.

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in the target compound increases lipophilicity (logP) compared to fluorophenyl (e.g., 2,4,5-trifluorophenyl in ) or difluoromethyl (-CHF₂) substituents . This enhances membrane permeability in drug design.

- Synthetic Yields: Substituents influence reaction efficiency. For example, 4-((Fmoc)amino)-3-methylbenzoic acid was synthesized in 96% yield , while analogs with bulkier groups (e.g., isobutoxy) showed lower yields (85%) due to steric hindrance .

B. Antiviral and Enzyme Inhibition

- Analogs such as (S)-3-(4-(difluoromethyl)phenyl)propanoic acid () and Fmoc-Phe(3-AMe-Tfa)-OH () are precursors for HIV-1 entry inhibitors and West Nile virus protease inhibitors, respectively. The -CF₃ group may enhance binding to viral proteases due to its strong electron-withdrawing nature.

C. Fluorescent Ligands and Probes

- Derivatives like 3-((2-((Fmoc)amino)ethyl)disulfaneyl)propanoic acid () are used to design fluorescent probes. The target compound’s aryl group could be tailored for fluorescence quenching or FRET applications.

Stability and Commercial Viability

- Stability : Fmoc-protected compounds are typically stored at -20°C to prevent degradation . Piperidine-labile Fmoc groups allow selective deprotection .

- Cost and Availability: Analogs like (S)-3-(4-(difluoromethyl)phenyl)propanoic acid are commercially available at premium prices (€488.30/g) due to complex synthesis , whereas simpler derivatives (e.g., o-tolyl) are more affordable.

Biologische Aktivität

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid, commonly referred to as Fmoc-TFMPA, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound belongs to a class of amino acid derivatives characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis.

Chemical Structure and Properties

The molecular formula of Fmoc-TFMPA is C₂₄H₂₁FNO₄, with a molecular weight of approximately 405.42 g/mol. The trifluoromethyl group attached to the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₁FNO₄ |

| Molecular Weight | 405.42 g/mol |

| CAS Number | 507472-13-1 |

| Storage Conditions | Sealed in dry, 2-8°C |

The biological activity of Fmoc-TFMPA is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The Fmoc group serves as a protective moiety during peptide synthesis, allowing for the selective formation of peptide bonds without premature reactions.

Interaction Studies

Recent studies have demonstrated that Fmoc-TFMPA can bind to specific receptors and enzymes, potentially modulating their activity. This interaction is crucial for understanding the compound's pharmacological profile.

Biological Activity

- Anticancer Properties : Preliminary studies indicate that Fmoc-TFMPA exhibits cytotoxic effects against certain cancer cell lines. These effects are believed to be mediated through the inhibition of specific signaling pathways involved in cell proliferation and survival.

- Enzyme Inhibition : Fmoc-TFMPA has been evaluated for its potential as an inhibitor of various enzymes, including proteases and kinases that play pivotal roles in cancer progression and metastasis.

- Neuroprotective Effects : Some research suggests that compounds similar to Fmoc-TFMPA may possess neuroprotective properties, making them candidates for further exploration in neurodegenerative disease models.

Case Studies

Several case studies have highlighted the biological activity of Fmoc-TFMPA:

- Study 1 : A study conducted on breast cancer cell lines showed that treatment with Fmoc-TFMPA resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.

- Study 2 : Research involving enzyme assays revealed that Fmoc-TFMPA effectively inhibited the activity of specific kinases involved in tumor growth, supporting its role as a therapeutic candidate in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.